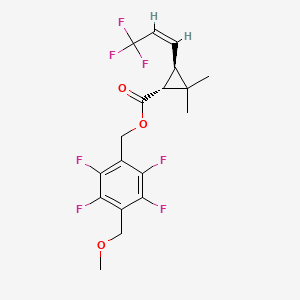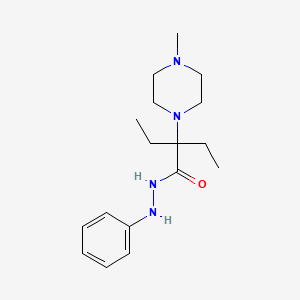
1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide is a chemical compound with the molecular formula C17H28N4O. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, an acetic acid moiety, and a phenylhydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide typically involves the reaction of piperazine derivatives with acetic acid and phenylhydrazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of acetic acid and phenylhydrazine under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key steps include the preparation of intermediate compounds, purification, and final product isolation.
Chemical Reactions Analysis
Types of Reactions: 1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Piperazine: A related compound with a similar piperazine ring structure but lacking the acetic acid and phenylhydrazide groups.
Phenylhydrazine: A related compound with a similar phenylhydrazide group but lacking the piperazine and acetic acid moieties.
Uniqueness: 1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
174198-01-7 |
|---|---|
Molecular Formula |
C17H28N4O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-ethyl-2-(4-methylpiperazin-1-yl)-N'-phenylbutanehydrazide |
InChI |
InChI=1S/C17H28N4O/c1-4-17(5-2,21-13-11-20(3)12-14-21)16(22)19-18-15-9-7-6-8-10-15/h6-10,18H,4-5,11-14H2,1-3H3,(H,19,22) |
InChI Key |
GOTGCQBRQQQDSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)NNC1=CC=CC=C1)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


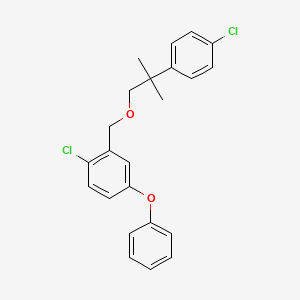
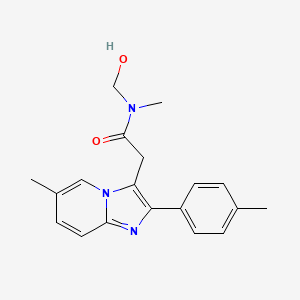
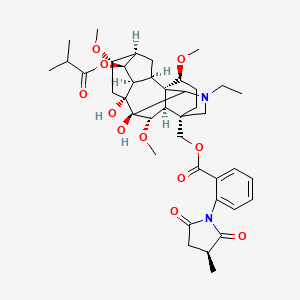
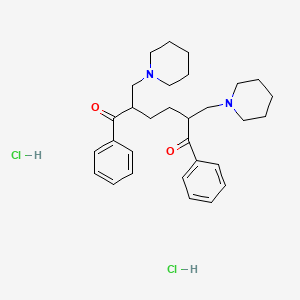
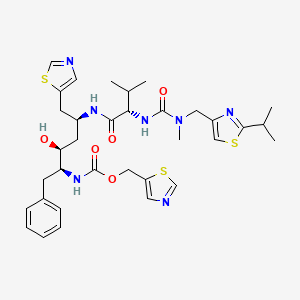
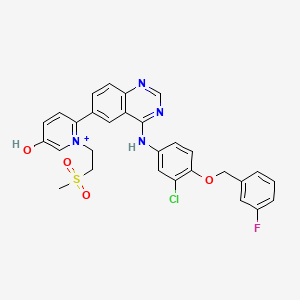
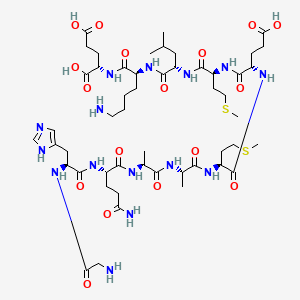

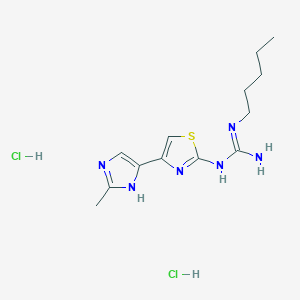
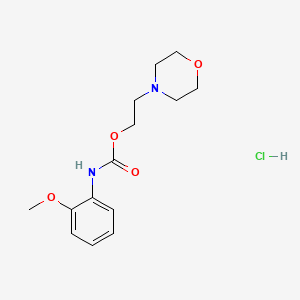
![10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12771129.png)

